Finerenone metabolite M1 is a significant metabolic product of finerenone, a novel nonsteroidal mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease associated with type 2 diabetes mellitus. Finerenone is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, leading to various metabolites including M1. Although M1 is a major metabolite, it does not exhibit pharmacological activity on mineralocorticoid receptors, which is crucial for understanding its role in the therapeutic profile of finerenone.
Finerenone was developed by Bayer AG and received approval from the US Food and Drug Administration in 2021. It belongs to the class of naphthyridine derivatives and functions as a mineralocorticoid receptor antagonist. The compound is classified under the category of drugs aimed at managing cardiovascular risks and renal function in patients with diabetes.
Finerenone is synthesized through a multi-step chemical process that involves the formation of its various metabolites. The synthesis of M1 occurs via oxidative biotransformation processes primarily mediated by cytochrome P450 enzymes. The predominant pathway involves aromatization of the dihydronaphthyridine moiety of finerenone, which transforms into M1. In vitro studies have shown that CYP3A4 is the main enzyme responsible for this transformation, followed by further oxidation reactions that can lead to additional metabolites such as M2 and M3.
The molecular structure of finerenone metabolite M1 consists of a naphthyridine core with specific substituents that influence its interaction with metabolic enzymes. The structure can be represented as follows:
The metabolic pathway for finerenone includes several key reactions:
These reactions highlight the complexity of finerenone metabolism and the role of various cytochrome P450 enzymes in determining the pharmacokinetic profile of its metabolites.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: